molecular formula C18H15N3O3S2 B2374913 1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide CAS No. 2034544-86-8

1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide

Cat. No.: B2374913
CAS No.: 2034544-86-8
M. Wt: 385.46
InChI Key: BYHDNCPWNCXIJH-UHFFFAOYSA-N
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Description

1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide is a complex organic compound featuring a benzene ring fused to an isoxazole ring, and a pyridine ring substituted with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Isoxazole Formation: The isoxazole ring can be formed through the cyclization of hydroxylamine derivatives with suitable carbonyl compounds.

  • Benzene Ring Introduction: The benzene ring is often introduced via electrophilic aromatic substitution reactions.

  • Pyridine Ring Formation: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis or other similar methods.

  • Thiophene Substitution: The thiophene group is introduced through cross-coupling reactions, such as the Suzuki or Stille coupling.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols, amines, or alkanes.

  • Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders and inflammation.

  • Material Science: Its unique structure makes it suitable for use in organic electronic materials and sensors.

  • Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • Isoxazole Derivatives: Other isoxazole derivatives with different substituents.

  • Pyridine Derivatives: Pyridine compounds with various functional groups.

  • Thiophene Derivatives: Thiophene-based compounds with different substituents.

Uniqueness: What sets this compound apart is its specific combination of isoxazole, benzene, pyridine, and thiophene rings, which may confer unique biological and chemical properties.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-26(23,12-16-15-5-1-2-6-17(15)24-21-16)20-10-13-4-3-8-19-18(13)14-7-9-25-11-14/h1-9,11,20H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHDNCPWNCXIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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